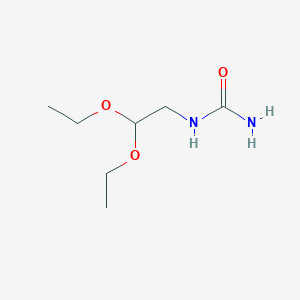
Urea, (2,2-diethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (2,2-diethoxyethyl)- is a useful research compound. Its molecular formula is C7H16N2O3 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, (2,2-diethoxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (2,2-diethoxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Urea, (2,2-diethoxyethyl)- is utilized as an intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex molecules. The compound can participate in nucleophilic substitutions and condensation reactions, making it a valuable reagent in synthetic organic chemistry.
Pharmaceutical Development
In pharmaceutical research, Urea, (2,2-diethoxyethyl)- has potential applications as a building block for drug development. Its derivatives are being explored for their biological activities, including antiviral and anticancer properties. The compound's ability to form stable complexes with various biological targets enhances its utility in medicinal chemistry.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of Urea, (2,2-diethoxyethyl)- derivatives against HIV-1 integrase. Modifications to the urea structure were shown to enhance inhibitory activity against viral replication. The findings suggest that specific functional groups can significantly influence the compound's efficacy as an antiviral agent.
Case Study 2: Neurochemical Interactions
Research has highlighted the interaction of Urea, (2,2-diethoxyethyl)- with neurotransmitter systems. Its structural similarity to other biologically active molecules allows it to modulate receptor activity. A notable study demonstrated that certain derivatives could act as selective antagonists at NMDA receptors, which are crucial for synaptic plasticity and memory function. This positions the compound as a candidate for therapeutic agents targeting neurological disorders.
化学反応の分析
Substitution Reactions
The diethoxyethyl group facilitates nucleophilic substitution under acidic conditions. For example:
-
Acid-Catalyzed Cyclization : Reaction with aromatic nucleophiles (e.g., phenol) via iminium cation intermediates yields 4- or 5-substituted imidazolidin-2-ones. This process involves:
Reagents & Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | HCl (cat.), aromatic nucleophiles | 4-Arylimidazolidin-2-ones | 65–92% |
| Nucleophilic Substitution | H2SO4 (cat.), alcohols/amines | Functionalized ureas | 70–85% |
Oxidation and Reduction
The urea backbone and ethoxy groups participate in redox reactions:
-
Oxidation :
-
Reduction :
Thermal Decomposition
Heating above 160°C induces decomposition pathways similar to unsubstituted urea:
-
Formation of Isocyanates : Degradation releases isocyanic acid (HNCO) and ammonia (NH3), which can recombine to form biuret or triuret derivatives .
-
Denaturation Effects : The compound disrupts protein and RNA structures via π-π stacking and NH-π interactions, akin to urea’s denaturing mechanisms .
Mechanistic Insights
-
Acid-Mediated Reactivity : Protonation of ethoxy groups generates electrophilic iminium ions, enabling nucleophilic attack (e.g., by phenols or amines) .
-
Steric Effects : Bulkier substituents (e.g., diethoxyethyl) hinder intermolecular hydrogen bonding, promoting intramolecular cyclization over polymerization .
Comparison with Analogous Ureas
| Compound | Reactivity Differences | Key Applications |
|---|---|---|
| Urea | Higher thermal stability; forms biuret/triuret readily | Fertilizers, resins |
| 1-(2,2-Dimethoxyethyl)urea | Faster cyclization due to smaller methoxy groups | Pharmaceutical intermediates |
| Sym.-Diethylurea | Lacks ethoxy groups; undergoes metathetical substitution with amines | Polymer chemistry |
Stability and Handling
特性
CAS番号 |
80049-53-2 |
|---|---|
分子式 |
C7H16N2O3 |
分子量 |
176.21 g/mol |
IUPAC名 |
2,2-diethoxyethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |
InChIキー |
UYWNYZSQZLOEOU-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)N)OCC |
正規SMILES |
CCOC(CNC(=O)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















